

Application Note: Analytical Method Development for Oseltamivir Impurity A

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Compound of Interest

Compound Name: *Oseltamivir impurity A*

Cat. No.: *B12291393*

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Introduction

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B viruses. As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that must be carefully controlled and monitored. **Oseltamivir Impurity A** is a known process-related impurity that requires robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the analytical method development and validation for **Oseltamivir Impurity A**, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Properties of Oseltamivir Impurity A

Property	Value
Chemical Name	(3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid
Molecular Formula	C ₁₄ H ₂₄ N ₂ O ₄
Molecular Weight	284.35 g/mol
CAS Number	1364932-19-3

Analytical Methodologies

This section outlines the protocols for two common and effective analytical techniques for the quantification of **Oseltamivir Impurity A**: HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control analysis of **Oseltamivir Impurity A** in bulk drug substances.

Experimental Protocol:

a) Instrumentation:

- HPLC system with a UV-Vis detector
- Data acquisition and processing software

b) Chromatographic Conditions:

- Column: Kromasil C18 (250 mm x 4.6 mm, 5 μ m) or equivalent[1]
- Mobile Phase: Gradient elution with Acetonitrile and Triethylamine[1]
- Flow Rate: 1.0 mL/min[1]
- Detection Wavelength: 215 nm[1]
- Injection Volume: 10 μ L
- Column Temperature: Ambient

c) Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve **Oseltamivir Impurity A** reference standard in a suitable diluent (e.g., methanol or water) to obtain a known concentration.

- Sample Solution: Accurately weigh and dissolve the Oseltamivir drug substance in the diluent to a final concentration within the linear range of the method.
- Spiked Sample (for validation): Prepare blank Oseltamivir samples spiked with known concentrations of **Oseltamivir Impurity A** to assess accuracy and precision.

d) Method Validation Parameters:

- Specificity: Analyze blank, placebo, and impurity-spiked samples to ensure no interference at the retention time of **Oseltamivir Impurity A**.
- Linearity: Prepare a series of standard solutions at different concentrations to establish the linear range.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
- Accuracy: Analyze spiked samples at different concentration levels and calculate the percentage recovery.
- Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the trace-level quantification of **Oseltamivir Impurity A**, especially when dealing with complex matrices.

Experimental Protocol:

a) Instrumentation:

- LC-MS/MS system with a triple quadrupole mass spectrometer
- Electrospray Ionization (ESI) source

b) Chromatographic Conditions:

- Column: DEVELOSIL ODS-UG-5 (50 mm x 3.0 mm, 5.0 μm) or equivalent[2]
- Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.5 mL/min[2]
- Injection Volume: 10 μL [2]
- Column Temperature: 40°C[2]

c) Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor/Product Ion Transitions: To be determined by infusing a standard solution of **Oseltamivir Impurity A**.

d) Standard and Sample Preparation:

- Follow similar procedures as for the HPLC-UV method, ensuring the final concentrations are appropriate for the sensitivity of the LC-MS/MS instrument.

Quantitative Data Summary

The following tables summarize the validation parameters for the analytical methods.

Table 1: HPLC-UV Method Validation Data

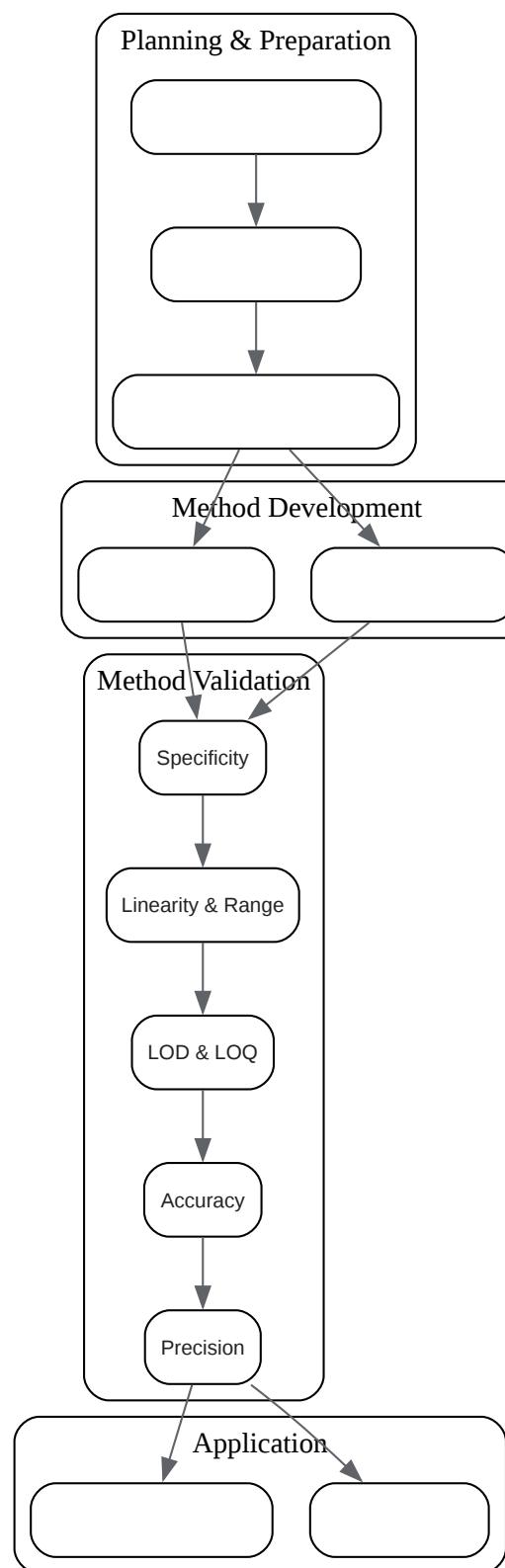
Parameter	Result
Linearity Range	70 - 130 µg/mL (for Oseltamivir)[1]
Correlation Coefficient (r^2)	> 0.999[1]
LOD	2.98 µg/mL (for Oseltamivir)
LOQ	9.98 µg/mL (for Oseltamivir)
Accuracy (% Recovery)	99.79% - 101.30% (for Oseltamivir)
Precision (% RSD)	< 2%

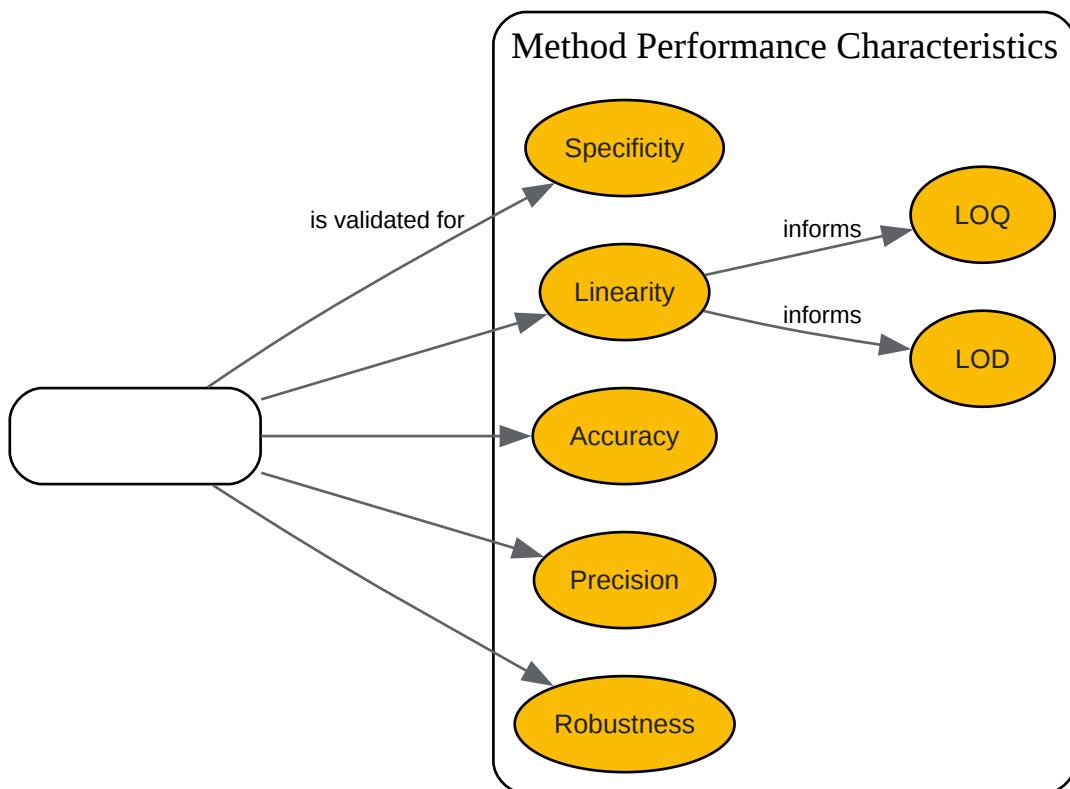
Table 2: LC-MS/MS Method Validation Data for Oseltamivir Related Compound A

Parameter	Result
Linearity Range	0.005% to 0.0151%[2]
Correlation Coefficient (r^2)	> 0.99
LOD	0.00015% (S/N ratio: 4.79)[2]
LOQ	0.0005% (S/N ratio: 13.46)[2]
Accuracy (% Recovery)	80.0% to 101.32% (from LOQ to 150% level)[2]
Precision (% RSD)	Method Precision: 4.26%, Intermediate Precision: 4.00%[2]
Sample Stability	Stable for 24 hours in analytical solution[2]

Visualizations

The following diagrams illustrate the workflow for analytical method development and the logical relationship of the validation parameters.





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- 1. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 2. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
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